molecular formula C19H15ClN2O2 B6547353 1-[(2-chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 946310-57-2

1-[(2-chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547353
CAS No.: 946310-57-2
M. Wt: 338.8 g/mol
InChI Key: XCCZWXGTNIFYRT-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its role or uses in various fields such as medicine, agriculture, or industry .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and stability. It also involves understanding the compound’s behavior under different conditions .

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the toxicity, environmental impact, and safety measures associated with handling and disposing of the compound .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-5-4-6-14(17)12-22-13-15(10-11-18(22)23)19(24)21-16-7-2-1-3-8-16/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZWXGTNIFYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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